TPN171 free base

PDE5 inhibitor potency PDE isoform selectivity off-target liability

Procure TPN171 free base (CAS 1229018-87-4) for PAH/ED research. This PDE5 inhibitor offers subnanomolar potency (IC50 0.62 nM) and extended half-life, superior to sildenafil/tadalafil for once-daily models. Its high selectivity over PDE6/11 minimizes confounding effects, making it the preferred reference standard for novel combination therapies and DDI studies.

Molecular Formula C24H35N5O3
Molecular Weight 441.576
CAS No. 1229018-87-4
Cat. No. B611460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPN171 free base
CAS1229018-87-4
SynonymsTPN171;  TPN-171;  TPN 171; 
Molecular FormulaC24H35N5O3
Molecular Weight441.576
Structural Identifiers
SMILESO=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3
InChIInChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31)
InChIKeyPIOIVHHIGWTEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TPN171 Free Base (CAS 1229018-87-4): A Clinical-Stage PDE5 Inhibitor for PAH and ED Research


TPN171 free base is a novel, orally bioavailable pyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitor currently in clinical development for pulmonary arterial hypertension (PAH) and approved in China for erectile dysfunction (ED) under the brand name 昂伟达® (Simenafil Hydrochloride) [1]. It exhibits subnanomolar potency against PDE5 and a significantly extended terminal half-life compared to first-generation PDE5 inhibitors [2].

Why Generic PDE5 Inhibitors Cannot Substitute TPN171 Free Base in Research and Clinical Development


PDE5 inhibitors constitute a chemically and pharmacologically heterogeneous class; clinically significant differences in PDE isoform selectivity, pharmacokinetic half-life, metabolic liability, and adverse effect profiles preclude simple interchangeability in research models or therapeutic development [1]. TPN171 free base, optimized via pharmacokinetics-driven medicinal chemistry, exhibits a unique constellation of properties — including extended duration of action in animal models and a distinct selectivity fingerprint across PDE isoforms — that are not replicated by sildenafil, tadalafil, or bosentan [2].

Quantitative Evidence for TPN171 Free Base Differentiation from In-Class PDE5 Inhibitors


Subnanomolar PDE5 Potency and Enhanced Isoform Selectivity Versus Sildenafil and Tadalafil

TPN171 inhibits PDE5 with an IC50 of 0.62 nM . Its selectivity for PDE5 over PDE6 is 32-fold; selectivity over PDE11 is 1,610-fold . By comparison, tadalafil exhibits only 9-fold selectivity over PDE11 , and sildenafil exhibits 375-fold selectivity over PDE1 [1].

PDE5 inhibitor potency PDE isoform selectivity off-target liability

Extended Plasma Half-Life Supports Once-Daily Dosing Versus Thrice-Daily Sildenafil

TPN171 exhibits a terminal elimination half-life (t1/2) of 8.02–10.88 hours in healthy subjects [1] and 9.42 hours in a human mass balance study [2]. In contrast, sildenafil has a half-life of approximately 4 hours [3], and tadalafil has a half-life of approximately 17.5 hours [4].

PDE5 inhibitor pharmacokinetics half-life dosing frequency

Equivalent PAH Efficacy at 25-Fold Lower Dose Than Sildenafil in Rodent Model

In a pulmonary arterial hypertension (PAH) animal model, TPN171 achieved comparable efficacy to sildenafil or bosentan at a dose of 1 mg/kg . This represents a 25-fold reduction relative to sildenafil (25 mg/kg) and a 100-fold reduction relative to bosentan (100 mg/kg) .

pulmonary arterial hypertension in vivo efficacy dose comparison

Acute Pulmonary Hemodynamic Improvement in Phase IIa PAH Trial with Positive Control

In a Phase IIa proof-of-concept study (NCT04483115) in patients with pulmonary arterial hypertension, a single 5 mg oral dose of TPN171H reduced pulmonary vascular resistance (PVR) by 16.8% from baseline compared to placebo (P=0.008) [1]. The trial included tadalafil 20 mg and 40 mg as positive controls; statistical comparisons between TPN171 and tadalafil arms have not been publicly reported [2].

pulmonary arterial hypertension pulmonary vascular resistance hemodynamics

Favorable Adverse Event Profile in Phase III ED Trials Relative to Sildenafil and Tadalafil

In Phase III erectile dysfunction trials, TPN171H at 2.5–10 mg doses exhibited headache incidence of 2.6–3.7% and dyspepsia incidence of 0–0.5% [1]. In contrast, sildenafil prescribing information reports headache incidence up to 16% and dyspepsia up to 7%; tadalafil reports headache at 14.5% and dyspepsia at 12.3% [1]. No visual disturbances (PDE6-related) or back pain/myalgia (PDE11-related) were reported with TPN171H [1].

erectile dysfunction adverse events safety profile

Absence of PDE6-Mediated Color Vision Disturbance in Clinical Safety Assessment

In a Phase I safety study, TPN171H was found to have no impact on color discrimination compared with other PDE5 inhibitors [1]. This finding is corroborated by Phase III ED trial data showing zero reported cases of visual disturbance (a PDE6-mediated adverse effect) across all dose groups [2].

PDE6 selectivity visual adverse events safety differentiation

Optimal Research and Procurement Applications for TPN171 Free Base


Pulmonary Arterial Hypertension Drug Discovery and Preclinical Development

TPN171 free base is the preferred tool compound for PAH research programs requiring a PDE5 inhibitor with once-daily dosing potential and reduced off-target PDE6/PDE11 liability. Its demonstrated 16.8% PVR reduction in Phase IIa PAH patients [1] and 25-fold lower efficacious dose than sildenafil in animal models [2] make it a superior reference standard for evaluating novel PAH combination therapies or next-generation PDE5 inhibitors. Procurement for in vivo PAH models (e.g., monocrotaline-induced or hypoxia-induced) should prioritize TPN171 over sildenafil or tadalafil when the objective includes assessing pulmonary selectivity or minimizing confounding visual/muscular adverse effects.

Erectile Dysfunction Comparator Studies and Benchmarking

For clinical and preclinical ED research, TPN171 free base (marketed as Simenafil Hydrochloride) serves as a differentiated comparator to sildenafil and tadalafil. Its Phase III data demonstrate vaginal insertion success rates of 88.7–92.0% and IIEF-EF domain scores of 25.6–26.1 points across 2.5–10 mg doses [1], establishing a robust efficacy benchmark. The significantly lower incidence of headache (2.6–3.7%) and dyspepsia (0–0.5%) versus established PDE5 inhibitors [1] makes TPN171 an essential reference compound for studies investigating tolerability optimization of PDE5-targeted ED therapies.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4

TPN171 is primarily metabolized by CYP3A4 [1], making it a relevant probe substrate for drug-drug interaction (DDI) studies in preclinical species and human hepatocyte models. Its intermediate half-life (8–11 hours [2]) fills a gap between short-acting sildenafil and ultra-long-acting tadalafil, enabling investigation of duration-of-action optimization without the confounding accumulation of tadalafil. Researchers studying CYP3A4-mediated DDIs or hepatic impairment effects should select TPN171 over other PDE5 inhibitors when a moderate half-life compound with well-characterized clinical PK in special populations is required .

Selectivity-Profiled PDE5 Inhibition in Non-PAH Cardiovascular Research

For cardiovascular studies where PDE5 inhibition is desired but PDE1-mediated vasodilation or PDE6-mediated visual effects must be minimized, TPN171 free base offers a selectivity-optimized alternative to sildenafil and vardenafil. With 1,610-fold selectivity over PDE11 versus tadalafil's 9-fold [1], TPN171 is particularly suitable for chronic dosing studies where PDE11 inhibition has been associated with back pain and myalgia [2]. Its subnanomolar PDE5 IC50 (0.62 nM [1]) ensures robust target engagement at low systemic exposures, reducing the likelihood of off-target pharmacology in complex cardiovascular disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPN171 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.